molecular formula C18H19N5O2S B2568525 2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine CAS No. 1705743-53-8

2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine

Cat. No.: B2568525
CAS No.: 1705743-53-8
M. Wt: 369.44
InChI Key: FDXYDRWZVYHSSE-UHFFFAOYSA-N
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Description

2-(5-{[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a novel synthetic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This molecule incorporates three key pharmacophoric elements: a pyrazine ring, a 1,2,4-oxadiazole moiety, and a piperidine subunit, a combination designed to yield potent biological activity. The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, valued for its bioisosteric properties that mimic esters and amides, thereby enhancing metabolic stability and improving binding affinity to biological targets . Piperidine and its derivatives are commonly explored in pharmaceutical research for their versatile role in molecular interactions . Furthermore, pyrazine derivatives have been extensively investigated for their pronounced antitumor properties, with mechanisms of action that often involve the inhibition of key enzymatic pathways crucial for cancer cell survival and proliferation . The specific molecular architecture of this compound suggests potential as a targeted protein inhibitor. Similar (hetero)aryl-substituted piperidinyl derivatives have been documented in patent literature for their pro-apoptotic and anti-proliferative properties, making them candidates for pathologies involving defective apoptosis, such as cancer and immune disorders . Researchers can leverage this high-purity compound as a key chemical tool for in vitro studies to investigate its mechanism of action, perform structure-activity relationship (SAR) analysis, and evaluate its efficacy in various biological assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-7-15(26-11-12)18(24)23-6-2-3-13(10-23)8-16-21-17(22-25-16)14-9-19-4-5-20-14/h4-5,7,9,11,13H,2-3,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXYDRWZVYHSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at various sites, including the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring could lead to the formation of amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biology: It can be used in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural complexity invites comparisons with other heterocyclic derivatives. Below is a detailed analysis of analogous compounds from the literature:

Core Heterocyclic Systems

  • 1,2,4-Oxadiazole Derivatives: The 1,2,4-oxadiazole ring in the target compound is a key feature shared with compounds like 4-{[5-(2-aminophenyl)-1,2,4-oxadiazol-3-yl]methyl}phenol (). Oxadiazoles are prized for their metabolic stability and ability to mimic ester/amide functionalities, often improving pharmacokinetic profiles .
  • Pyrazine and Pyridine Analogues :
    Compounds such as 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () share pyridine/pyrazine cores with nitrogen-rich environments, facilitating interactions with biological targets like kinases or neurotransmitter receptors .

Piperidine/Piperazine Derivatives

  • Thiophene-Functionalized Piperidines: The 4-methylthiophene-2-carbonyl-piperidine substituent in the target compound resembles MK42 (), where a thiophen-3-yl group is coupled to a piperazine via a butanone linker. Such substitutions enhance lipophilicity and may influence CNS penetration .
  • Piperazine-Based Compounds :
    1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine () features a piperazine acylated with aromatic groups, akin to the target compound’s piperidine-thiophene motif. Piperazine/piperidine acylation is a common strategy for modulating solubility and receptor affinity .

Thiophene-Containing Analogues

  • Thiophene in Heterocyclic Systems :
    The 4-methylthiophene group in the target compound is structurally similar to 4-(2-thienyl)butyric acid () and 6-(thiophen-2-yl)-pyridine derivatives (). Thiophene’s electron-rich nature supports π-π stacking in target binding .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Potential Applications Reference
Target Compound Pyrazine-1,2,4-oxadiazole 4-Methylthiophene-carbonyl-piperidine Drug design (stability) N/A
MK42 () Piperazine-butanone Thiophen-3-yl, trifluoromethylpyridine CNS therapeutics
Compound Pyridine Thiophen-2-yl, methylpiperazine Structural/pharmacological
4-{[5-(2-aminophenyl)-...}phenol 1,2,4-Oxadiazole-phenol Aminophenyl, methylphenol Antioxidant/MAO inhibitors
Derivatives Pyridazine 4-Methylthiophene, oxadiazole Research intermediates

Biological Activity

The compound 2-(5-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H19N3O2S
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 2379997-48-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the oxadiazole and pyrazine moieties suggests potential interactions with enzymes and receptors involved in several metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Antioxidant Activity : The structure may confer antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole structure have shown effectiveness against various bacterial strains and fungi.

Anticancer Properties

The anticancer potential of this compound has been explored in vitro against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : Exhibited an IC50 value of 6.2 μM.
  • Breast Cancer (T47D) : Showed IC50 values of 43.4 μM and 27.3 μM for different derivatives.

These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways.

Study on Antimalarial Activity

A related compound was evaluated for its antimalarial activity against Plasmodium falciparum. Results indicated significant suppression of parasite growth in vitro and improved survival rates in murine models infected with Plasmodium yoelii. This suggests a broader applicability for compounds with similar structures.

Screening for Anthelmintic Activity

In a screening study using Caenorhabditis elegans as a model organism, several compounds were identified that displayed potent anthelmintic activity at concentrations ranging from 25 to 50 ppm. This highlights the potential use of such compounds in treating helminth infections.

Data Summary Table

Biological ActivityTargetIC50 ValueReference
AntimicrobialVarious BacteriaVaries
AnticancerHCT-116 (Colon)6.2 μM
AnticancerT47D (Breast)27.3 μM
AntimalarialPlasmodium spp.Significant suppression
AnthelminticC. elegans25-50 ppm

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